Cas no 52842-59-8 (Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-)

Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)- structure
52842-59-8 structure
Product Name:Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-
CAS-nummer:52842-59-8
MF:C13H21NO2
MW:223.31134390831
CID:370081
PubChem ID:3037161
Update Time:2025-04-19

Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneethanamine, a-ethyl-2,5-dimethoxy-4-methyl-, (aR)-
    • 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine
    • dimoxamine
    • AC1L54LS
    • AG-J-43196
    • CBDivE_007620
    • CTK6C8692
    • Dimoxamin
    • Oprea1_785590
    • SureCN43489
    • UNII-09426ZTO78
    • (R)-.ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYLPHENETHYLAMINE
    • (R)-1-(2,5-Dimethoxy-4-methylphenyl)-2-butylamin
    • Benzeneethanamine,a-ethyl-2,5-dimethoxy-4-methyl-,(ar)-
    • BENZENEETHANAMINE, .ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYL-, (R)-
    • CHEMBL433696
    • 09426ZTO78
    • BENZENEETHANAMINE, .ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYL-, (.ALPHA.R)-
    • DTXSID30967314
    • (.ALPHA.R)-.ALPHA.-ETHYL-2,5-DIMETHOXY-4-METHYLBENZENEETHANAMINE
    • DIMOXAMINE, (R)-
    • (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine
    • AMY19359
    • Benzeneethanamine, alpha-ethyl-2,5-dimethoxy-4-methyl-, (R)-
    • SCHEMBL894999
    • 52842-59-8
    • r-2-amino-1-(2,5-dimethoxy-4-methylphenyl) butane
    • MDPA-1
    • Inchi: 1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1
    • InChI-sleutel: MLYCFWZIAJAIGW-LLVKDONJSA-N
    • LACHT: O(C)C1C=C(C)C(=CC=1C[C@@H](CC)N)OC

Berekende eigenschappen

  • Exacte massa: 223.15733
  • Monoisotopische massa: 223.157229
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 198
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 44.5

Experimentele eigenschappen

  • Dichtheid: 0.998
  • Kookpunt: 328.4°Cat760mmHg
  • Vlampunt: 166.8°C
  • Brekindex: 1.508
  • PSA: 44.48
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie